N-(4-ethoxyphenyl)-4-oxochromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-4-oxochromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that similar compounds have been found to inhibit certain enzymes and prevent specific transcriptional activities . This suggests that N-(4-ethoxyphenyl)-4-oxochromene-2-carboxamide might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Related compounds have been found to inhibit the hedgehog (hh) signaling pathway , which plays a crucial role in cell differentiation, growth, and maintenance. Therefore, it’s plausible that this compound might affect similar pathways, leading to downstream effects on cellular functions.
Pharmacokinetics
Similar compounds like phenacetin have been found to undergo metabolic reactions in vivo, where the ether is cleaved to leave paracetamol (acetaminophen), which is the clinically relevant analgesic . This suggests that this compound might have similar pharmacokinetic properties, which could impact its bioavailability.
Result of Action
Related compounds have been found to display antitumor activity , suggesting that this compound might have similar effects.
Action Environment
For instance, the Canadian Environmental Protection Act conducted a screening assessment of phenacetin, a related compound, to evaluate its potential to cause ecological harm .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-4-oxochromene-2-carboxamide typically involves the condensation of 4-ethoxyaniline with 4-oxo-4H-chromene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-4-oxochromene-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate (CAN) in an organic solvent like acetonitrile at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol at room temperature.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with different nucleophilic groups.
Scientific Research Applications
N-(4-ethoxyphenyl)-4-oxochromene-2-carboxamide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Phenacetin: N-(4-ethoxyphenyl)acetamide, a pain-relieving and fever-reducing drug.
Coumarin Derivatives: Various coumarin derivatives with similar structural features and biological activities.
Uniqueness
N-(4-ethoxyphenyl)-4-oxochromene-2-carboxamide stands out due to its unique combination of a chromene core and an ethoxyphenyl group, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-2-22-13-9-7-12(8-10-13)19-18(21)17-11-15(20)14-5-3-4-6-16(14)23-17/h3-11H,2H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCGCLUOXBFOBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.